1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex molecular structure, which includes a naphthalene ring, a carboxamide group, and additional functional groups that contribute to its unique properties .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- involves several steps. One common method includes the reaction of 6-chloro-1-naphthalenecarboxylic acid with N-butyl-2-(diethylamino)ethylamine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- can be compared with other similar compounds, such as:
N-Butyl-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide: Similar in structure but lacks the chloro group.
N-Butyl-N-[2-(diethylamino)ethyl]-6-chloro-1-naphthamide: Similar but with variations in the functional groups attached to the naphthalene ring
The uniqueness of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
50341-68-9 |
---|---|
Molekularformel |
C21H29ClN2O |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
N-butyl-6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H29ClN2O/c1-4-7-13-24(15-14-23(5-2)6-3)21(25)20-10-8-9-17-16-18(22)11-12-19(17)20/h8-12,16H,4-7,13-15H2,1-3H3 |
InChI-Schlüssel |
UWLLQQADKIXSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.